Cas no 2320955-62-0 (4-cyclopropyl-6-(1-{imidazo1,2-bpyridazin-6-yl}piperidin-4-yl)methoxypyrimidine)

4-Cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group and a methoxy-linked piperidine-imidazopyridazine moiety. This structure confers potential pharmacological relevance, particularly in kinase inhibition or targeted therapeutic applications. The imidazopyridazine component enhances binding affinity to biological targets, while the cyclopropyl and piperidine groups contribute to metabolic stability and bioavailability. Its modular design allows for further derivatization, making it a versatile intermediate in medicinal chemistry. The compound's balanced lipophilicity and steric properties suggest favorable pharmacokinetic profiles, supporting its utility in drug discovery and development.
4-cyclopropyl-6-(1-{imidazo1,2-bpyridazin-6-yl}piperidin-4-yl)methoxypyrimidine structure
2320955-62-0 structure
Product name:4-cyclopropyl-6-(1-{imidazo1,2-bpyridazin-6-yl}piperidin-4-yl)methoxypyrimidine
CAS No:2320955-62-0
MF:C19H22N6O
Molecular Weight:350.417582988739
CID:5326891

4-cyclopropyl-6-(1-{imidazo1,2-bpyridazin-6-yl}piperidin-4-yl)methoxypyrimidine 化学的及び物理的性質

名前と識別子

    • 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine
    • 6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]imidazo[1,2-b]pyridazine
    • 4-cyclopropyl-6-(1-{imidazo1,2-bpyridazin-6-yl}piperidin-4-yl)methoxypyrimidine
    • インチ: 1S/C19H22N6O/c1-2-15(1)16-11-19(22-13-21-16)26-12-14-5-8-24(9-6-14)18-4-3-17-20-7-10-25(17)23-18/h3-4,7,10-11,13-15H,1-2,5-6,8-9,12H2
    • InChIKey: KHRXVIFRJCTNRQ-UHFFFAOYSA-N
    • SMILES: O(C1=CC(C2CC2)=NC=N1)CC1CCN(C2C=CC3=NC=CN3N=2)CC1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 467
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 68.4

4-cyclopropyl-6-(1-{imidazo1,2-bpyridazin-6-yl}piperidin-4-yl)methoxypyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6658-5785-10μmol
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine
2320955-62-0
10μmol
$69.0 2023-09-07
Life Chemicals
F6658-5785-20mg
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine
2320955-62-0
20mg
$99.0 2023-09-07
Life Chemicals
F6658-5785-1mg
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine
2320955-62-0
1mg
$54.0 2023-09-07
Life Chemicals
F6658-5785-5μmol
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine
2320955-62-0
5μmol
$63.0 2023-09-07
Life Chemicals
F6658-5785-40mg
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine
2320955-62-0
40mg
$140.0 2023-09-07
Life Chemicals
F6658-5785-15mg
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine
2320955-62-0
15mg
$89.0 2023-09-07
Life Chemicals
F6658-5785-25mg
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine
2320955-62-0
25mg
$109.0 2023-09-07
Life Chemicals
F6658-5785-20μmol
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine
2320955-62-0
20μmol
$79.0 2023-09-07
Life Chemicals
F6658-5785-2μmol
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine
2320955-62-0
2μmol
$57.0 2023-09-07
Life Chemicals
F6658-5785-3mg
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine
2320955-62-0
3mg
$63.0 2023-09-07

4-cyclopropyl-6-(1-{imidazo1,2-bpyridazin-6-yl}piperidin-4-yl)methoxypyrimidine 関連文献

4-cyclopropyl-6-(1-{imidazo1,2-bpyridazin-6-yl}piperidin-4-yl)methoxypyrimidineに関する追加情報

Introduction to 4-Cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxypyrimidine (CAS No. 2320955-62-0)

4-Cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxypyrimidine, with the CAS number 2320955-62-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a cyclopropyl group, a methoxy-substituted pyrimidine ring, and an imidazo[1,2-b]pyridazine moiety. These structural elements contribute to its pharmacological properties and make it a promising candidate for various therapeutic interventions.

The development of 4-cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxypyrimidine has been driven by the need for more effective and selective drugs in the treatment of neurological and psychiatric disorders. Recent studies have highlighted its potential as a modulator of specific neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and motor control, making the compound a valuable target for drug discovery and development.

In preclinical studies, 4-cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxypyrimidine has demonstrated significant efficacy in animal models of depression and anxiety. The compound's ability to modulate serotonin receptors (5-HT receptors) and enhance serotonin neurotransmission has been well-documented. Additionally, it has shown promise in reducing symptoms of cognitive impairment and improving overall brain function. These findings suggest that the compound may have broad therapeutic applications beyond traditional antidepressant and anxiolytic treatments.

The pharmacokinetic properties of 4-cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxypyrimidine have also been extensively studied. It exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its clinical utility. The compound is rapidly absorbed after oral administration and has a relatively long half-life, allowing for once-daily dosing regimens. Its high bioavailability and low toxicity further enhance its potential as a therapeutic agent.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxypyrimidine in human subjects. Early results from phase I trials have shown that the compound is well-tolerated with minimal side effects. These findings are encouraging and support further investigation into its therapeutic potential.

The structural design of 4-cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxypyrimidine is based on a rational drug design approach that aims to optimize its pharmacological properties. The cyclopropyl group contributes to the compound's lipophilicity and enhances its ability to cross the blood-brain barrier (BBB). The methoxy-substituted pyrimidine ring provides additional stability and enhances binding affinity to target receptors. The imidazo[1,2-b]pyridazine moiety is known for its potent biological activity and selectivity towards specific receptor subtypes.

Beyond its primary applications in treating neurological disorders, 4-cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxypyrimidine has also shown promise in other areas of medicine. For instance, preliminary studies suggest that it may have anti-inflammatory properties and could be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). Additionally, its ability to modulate immune responses makes it a potential candidate for immunotherapy applications.

The synthesis of 4-cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxypyrimidine involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key synthetic steps include the formation of the imidazo[1,2-b]pyridazine core structure, the introduction of the cyclopropyl group, and the final coupling reaction to form the methoxy-substituted pyrimidine ring. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to optimize these processes.

In conclusion, 4-cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-y l} piperidin - 4 - yl) methoxypyrimidine (CAS No . 2320955 - 62 - 0) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising pharmacological properties make it a valuable candidate for further research and development. As clinical trials continue to advance our understanding of this compound's therapeutic potential, it holds great promise for improving patient outcomes in various medical conditions.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd